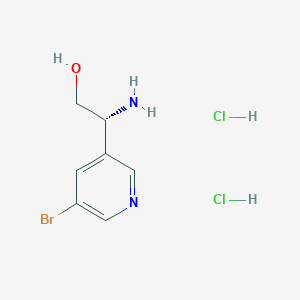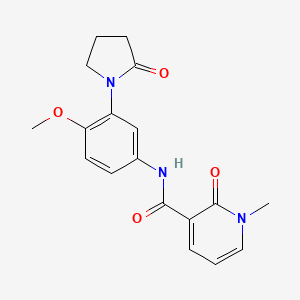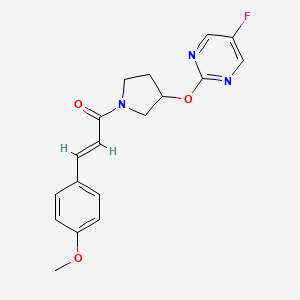![molecular formula C14H18O B2791844 [3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287285-75-8](/img/structure/B2791844.png)
[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol, also known as Dibenzocyclooctadiene lignan compound, is a natural product that has been found to have various biological activities. It is derived from Schisandra chinensis, a plant commonly used in traditional Chinese medicine. In recent years, this compound has gained attention due to its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of [3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by modulating various signaling pathways in the body. It has been found to inhibit the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol have been extensively studied. It has been found to have antioxidant properties, which can help protect cells from oxidative damage. It has also been found to have anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, it has been found to have anti-cancer properties, which can potentially be used in the treatment of various types of cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of using [3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol in lab experiments is its natural origin. It is derived from Schisandra chinensis, which makes it a natural product that can potentially be used in the development of new drugs. However, one of the limitations of using this compound in lab experiments is its limited availability. It can be difficult to obtain large quantities of the compound, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of [3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol. One area of research is the development of new drugs based on this compound. It has been found to have potential therapeutic applications in treating various diseases, and further research can potentially lead to the development of new drugs. Another area of research is the study of the mechanism of action of this compound. Further research can help us better understand how this compound exerts its therapeutic effects, which can potentially lead to the development of new drugs. Finally, research can also focus on the synthesis of this compound, which can potentially lead to the development of new methods for synthesizing natural products.
Synthesis Methods
The synthesis of [3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol can be achieved through various methods. One of the most commonly used methods involves the extraction of the compound from Schisandra chinensis. This method involves the use of solvents, such as ethanol or methanol, to extract the compound from the plant material. Another method involves the chemical synthesis of the compound, which requires the use of various reagents and catalysts.
Scientific Research Applications
The potential therapeutic applications of [3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol have been extensively studied in recent years. Several scientific studies have shown that this compound has anti-inflammatory, antioxidant, and anti-cancer properties. It has also been found to have neuroprotective effects and can potentially be used in the treatment of Alzheimer's disease.
properties
IUPAC Name |
[3-(2,4-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c1-10-3-4-12(11(2)5-10)14-6-13(7-14,8-14)9-15/h3-5,15H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKGTIUCSIEPCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C23CC(C2)(C3)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R)-2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2791767.png)

![6-methyl-N-(4-morpholinobenzyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2791769.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide](/img/structure/B2791773.png)
![9-(2,5-dimethoxyphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2791775.png)

![4-(3-fluorophenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2791779.png)
![1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol](/img/structure/B2791780.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2791781.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2791782.png)